molecular formula C7H6BrNO4S B1593994 4-Bromo-3-sulfamoylbenzoic acid CAS No. 59815-19-9

4-Bromo-3-sulfamoylbenzoic acid

Cat. No.: B1593994
CAS No.: 59815-19-9
M. Wt: 280.1 g/mol
InChI Key: XDNAVLYDHZTCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6BrNO4S. It is characterized by a bromine atom and a sulfamoyl group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-sulfamoylbenzoic acid typically involves the bromination of 3-sulfamoylbenzoic acid. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-sulfamoylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of amides, sulfonamides, or other substituted derivatives.

Scientific Research Applications

4-Bromo-3-sulfamoylbenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological processes and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3-sulfamoylbenzoic acid exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular pathways involved can vary, but typically include interactions with specific binding sites on the target molecules.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxybenzoic acid

  • 4-Bromo-3-nitrobenzoic acid

  • 4-Bromo-2-hydroxybenzoic acid

  • 4-Bromo-3-chlorobenzoic acid

Properties

IUPAC Name

4-bromo-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNAVLYDHZTCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339181
Record name 4-bromo-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59815-19-9
Record name 4-bromo-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-sulfamoylbenzoic acid
Reactant of Route 5
4-Bromo-3-sulfamoylbenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.